6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
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Description
6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde (CAS Number: 63944-31-0) is a compound that belongs to the family of benzodioxine and benzodioxole derivatives. It has a molecular weight of 198.61 .
Molecular Structure Analysis
The IUPAC name of this compound is 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde . Its InChI code is 1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
1. Synthesis and Biological Activity
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is used in the synthesis of various compounds with potential biological activities. For instance, derivatives such as 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines have been synthesized and evaluated for CNS activity. These studies revealed that certain structural modifications could increase biological activity, indicating the compound's utility in drug design and development (Hara et al., 1978).
2. Carcinogenicity Studies
The compound has also been referenced in studies examining the carcinogenic potential of structurally similar compounds. For instance, studies on chloroprene (2-chloro-1,3-butadiene) investigated its carcinogenic potential due to its structural similarity to 1,3-butadiene. These studies are crucial for understanding the potential health risks associated with exposure to such chemicals (Melnick et al., 1999).
3. Therapeutic Potential
Compounds structurally related to 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde have been explored for their therapeutic potential. For example, benzoxime carbaldehyde has been studied for its effects on rheumatoid arthritis in a rat model. It was found to have significant therapeutic effects by inhibiting oxidative damage and the expression of inflammatory cytokines (Li et al., 2018).
4. Diuretic and Antihypertensive Activities
Derivatives of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, such as sulfamoyl dihydrobenzodioxins, have been synthesized and tested for diuretic and antihypertensive activities. These studies contribute to the discovery of new drugs with potential clinical applications in treating conditions related to blood pressure and fluid balance (Itazaki et al., 1988).
properties
IUPAC Name |
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASTDAKRGECGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=O)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398320 |
Source
|
Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
CAS RN |
63944-31-0 |
Source
|
Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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